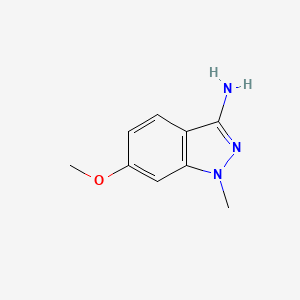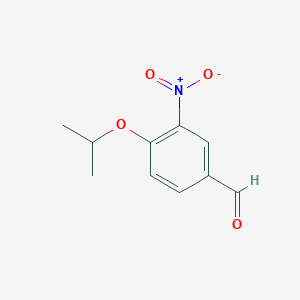
1-(Methylamino)-3-piperidin-1-ylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylamino)-3-piperidin-1-ylpropan-2-ol, commonly referred to as MAPP, is an organic compound belonging to the class of piperidines. It is an important intermediate in organic synthesis, and has been used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. MAPP has a wide range of applications in the pharmaceutical, agricultural, and chemical industries.
Applications De Recherche Scientifique
MAPP has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. It has also been used as a catalyst in the synthesis of heterocyclic compounds. Furthermore, MAPP has been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of chiral compounds.
Mécanisme D'action
Target of Action
It is structurally similar to dipivefrin , a prodrug of adrenaline, which is used to treat glaucoma . Therefore, it may have similar targets, such as adrenergic receptors in the eye.
Mode of Action
Dipivefrin, a structurally similar compound, is a prodrug of epinephrine formed by the diesterification of epinephrine and pivalic acid . The addition of pivaloyl groups to the epinephrine molecule enhances its lipophilic character and, as a consequence, its penetration into the anterior chamber .
Biochemical Pathways
Considering its structural similarity to dipivefrin, it might be involved in the adrenergic signaling pathway, which plays a crucial role in the regulation of intraocular pressure .
Pharmacokinetics
Based on the pharmacokinetics of structurally similar compounds like ketamine , it can be hypothesized that this compound might also have low oral bioavailability due to extensive first-pass metabolism, and it might be vulnerable to pharmacokinetic drug interactions.
Result of Action
Based on its structural similarity to dipivefrin, it might be hypothesized that this compound could potentially reduce intraocular pressure in chronic open-angle glaucoma .
Avantages Et Limitations Des Expériences En Laboratoire
MAPP has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is easily synthesized. Furthermore, it is a versatile reagent, and can be used in a variety of reactions. However, MAPP is sensitive to light and air, and must be stored in a dark, airtight container. Additionally, it is a highly reactive compound, and must be handled with care to avoid dangerous reactions.
Orientations Futures
MAPP has a wide range of potential applications in the pharmaceutical, agricultural, and chemical industries. In the pharmaceutical industry, MAPP could be used to synthesize new drugs, or to modify existing drugs. In the agricultural industry, MAPP could be used to synthesize new fertilizers or pesticides. In the chemical industry, MAPP could be used to synthesize new polymers or other materials. Additionally, further research is needed to fully understand the biochemical and physiological effects of MAPP.
Méthodes De Synthèse
MAPP can be synthesized via several different methods. The most common method is the reductive amination of propionic acid with methylamine. This reaction is catalyzed by a strong base such as sodium hydroxide, and yields MAPP as the major product. Other methods of synthesis include the reaction of ethyl acetoacetate with methylamine, and the reaction of ethyl acetoacetate with methylamine hydrochloride.
Propriétés
IUPAC Name |
1-(methylamino)-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10-7-9(12)8-11-5-3-2-4-6-11/h9-10,12H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNOZELSVWQJPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN1CCCCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine](/img/structure/B1385966.png)

![4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1385968.png)
![Ethanamine,2-[(3-chlorophenyl)sulfonyl]-](/img/structure/B1385969.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385970.png)

![2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1385974.png)
